2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10ClN5OS and its molecular weight is 319.77. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives and Their Applications
Biological and Medicinal Applications
Triazole compounds, including 1,2,4-triazoles, are noted for their wide range of biological and medicinal applications. These compounds are essential in developing new drugs due to their ability to inhibit crucial enzymes, display antimicrobial and antifungal activities, and offer antioxidant and anti-inflammatory properties. Derivatives of 1,2,4-triazoles have been investigated for their potential in treating various conditions, reflecting the versatility and significance of triazole-based research in pharmaceutical sciences (Kaplaushenko, 2019); (Ohloblina, 2022).
Antimicrobial Activity
The search for new anti-S. aureus agents has led to the exploration of 1,2,3-triazole and 1,2,4-triazole hybrids. These compounds are investigated for their potential dual or multiple mechanisms of action against bacterial pathogens, including drug-resistant strains. This indicates the ongoing need for novel antimicrobial agents and the role of triazole derivatives in addressing this demand (Li & Zhang, 2021).
Chemical Reactivity and Synthesis
The synthesis and transformation of 1,2,4-triazole derivatives are areas of active research. These compounds are not only crucial for their biological activities but also for their roles in various chemical reactions, including recyclization and the synthesis of peptidomimetics. This highlights the chemical versatility and utility of triazole derivatives in organic synthesis and drug development (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-3-1-8(2-4-9)13-17-16-11-5-6-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCXYIKNCMESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.